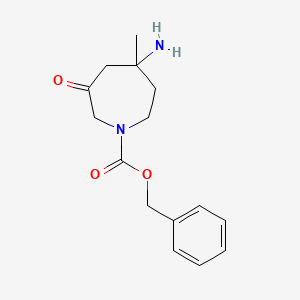

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate

Description

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate (CAS No. 1956322-36-3) is a synthetic organic compound characterized by a seven-membered azepane ring substituted with an amino group, a methyl group, a ketone (oxo) moiety, and a benzyl carboxylate ester . It is cataloged under CD12099967 with a purity of 97% and is primarily used as a laboratory chemical for research purposes.

Properties

Molecular Formula |

C15H20N2O3 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate |

InChI |

InChI=1S/C15H20N2O3/c1-15(16)7-8-17(10-13(18)9-15)14(19)20-11-12-5-3-2-4-6-12/h2-6H,7-11,16H2,1H3 |

InChI Key |

PDEINTDLMLCTMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of Pyrrolidine Precursors

Starting Material : Benzyl-protected pyrrolidine derivatives (e.g., benzyl 3-hydroxypyrrolidine-1-carboxylate).

Method :

-

Oxidation : Use tetrapropylammonium perruthenate (TPAP) and 4-methylmorpholine N-oxide (NMO) in dichloromethane to convert 3-hydroxy to 3-oxo groups.

-

Ring Expansion : Treat with trimethylsulfoxonium iodide under basic conditions to form the azepane ring.

-

Amination : Introduce the 5-amino-5-methyl group via reductive amination using sodium cyanoborohydride and methylamine.

Yield : 51–88% (over three steps).

Advantages : High functional group tolerance; avoids expensive catalysts.

Enzymatic Reduction of Keto Intermediates

Starting Material : Benzyl 5-methyl-3-oxoazepane-1-carboxylate.

Method :

-

Enzymatic Amination : Employ recombinant Rhodococcus erythropolis ketoreductase with NAD+ and isopropyl alcohol at 50°C to stereoselectively reduce the 3-oxo group and introduce the 5-amino group.

-

Workup : Purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 86% (single step).

Advantages : High enantiomeric excess (>99% ee); eco-friendly conditions.

Multistep Synthesis from L-Glutamic Acid

Starting Material : L-Glutamic acid or its sodium salt.

Method :

-

Protection : Form the benzyl ester using benzyl chloroformate (CbzCl) in dichloromethane with triethylamine.

-

Ring-Opening and Cyclization : React with trimethylsulfoxonium iodide to form a six-membered intermediate, followed by acid-catalyzed cyclization to the azepane core.

-

Reductive Amination : Introduce the 5-methylamino group using methylamine and sodium triacetoxyborohydride.

Yield : 68–72% (over five steps).

Advantages : Cost-effective starting material; scalable for industrial production.

Optimization Strategies

Solvent and Catalyst Selection

Byproduct Management

-

Column Chromatography : Essential for separating regioisomers (e.g., 5-methyl vs. 3-methyl derivatives).

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Oxidative Cyclization | Pyrrolidine derivatives | TPAP, NMO, CH₂Cl₂ | 51–88 | High functional group tolerance |

| Enzymatic Reduction | Keto-azepane | R. erythropolis, NAD+, 50°C | 86 | Stereoselective; eco-friendly |

| Multistep from Glutamic Acid | L-Glutamic acid | CbzCl, trimethylsulfoxonium iodide | 68–72 | Low-cost starting material |

Characterization and Quality Control

-

NMR : ¹H NMR (CDCl₃) signals at δ 7.33–7.39 (benzyl aromatic), δ 5.18 (Cbz-OCH₂), δ 2.61–3.89 (azepane protons).

-

HPLC : Purity >98% achieved using C18 columns (acetonitrile/water).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

Oxidation Products: Oxo derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted azepane derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate is being investigated for its potential as a therapeutic agent. Its structural characteristics make it a valuable scaffold for the development of new drugs targeting various diseases.

Case Studies in Drug Development

- Autophagy Modulation : Recent studies have highlighted the role of compounds similar to this compound in modulating autophagy pathways, which are crucial for cellular homeostasis and have implications in neurodegenerative diseases such as Alzheimer's disease .

- Neuroprotective Effects : Research indicates that compounds with similar structures can enhance neuronal survival under stress conditions, suggesting potential applications in neuroprotection .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the formation of more complex molecules through various coupling reactions.

Synthesis Techniques

Several methods have been developed for synthesizing this compound:

- Coupling Reagents : Utilizing specific coupling reagents can enhance the efficiency of amide bond formation, which is critical in peptide synthesis .

- Functionalization : The presence of multiple reactive groups allows for further functionalization, making it suitable for creating derivatives with tailored properties for specific applications .

Biological Research

The biological activities of this compound are under investigation, particularly regarding its interaction with biological systems.

Research has shown that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

- Protein Binding Studies : Understanding how the compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate and related compounds:

Key Observations:

Ring Size and Flexibility: The seven-membered azepane ring in the target compound offers greater conformational flexibility compared to the five-membered benzothiophene or oxazolidinone rings in analogs . This flexibility may influence binding affinity in enzyme-substrate interactions. The oxazolidinone derivative () is structurally rigid, favoring applications in stereoselective synthesis, whereas the azepane derivative’s flexibility may suit dynamic molecular recognition studies.

Functional Group Diversity: The amino and oxo groups in this compound provide hydrogen-bonding and nucleophilic sites absent in the benzothiophene analog (). This could enhance its utility in designing covalent inhibitors. The benzyl ester group is common across all compounds, suggesting shared utility as protecting groups in organic synthesis .

Documented Applications: None of the compounds have reported bioactivity in the provided evidence. Their uses are confined to laboratory synthesis or as intermediates. For example, oxazolidinone derivatives are well-documented in peptide mimetics, but this specific azepane analog lacks analogous studies .

Biological Activity

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 276.33 g/mol

- Structural Features : The compound includes a benzyl group, an amino group, and a carboxylate moiety attached to a seven-membered azepane ring, which contributes to its reactivity and biological potential .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Condensation Reactions : Combining appropriate amines with carbonyl compounds under acidic or basic conditions.

- Cyclization Techniques : Utilizing precursors that can undergo cyclization to form the azepane ring structure.

- Functional Group Modifications : Post-synthetic modifications to enhance biological activity or solubility .

Case Studies and Research Findings

A review of recent literature reveals several studies highlighting the biological potential of similar azepane derivatives:

| Study | Findings |

|---|---|

| Bradley et al. (2017) | Investigated muscarinic receptor agonists that enhance cognitive function; suggests similar compounds may have neuroprotective effects. |

| Digby et al. (2012) | Explored the role of azepane derivatives in modulating neurotransmitter systems, indicating potential for treating cognitive disorders. |

| Ghoshal et al. (2016) | Reported on the synthesis and biological evaluation of azepane-based compounds with promising antimicrobial activity. |

These studies collectively suggest that this compound may possess multifaceted biological activities warranting further investigation.

Q & A

Basic: What are the recommended synthetic routes for Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Cyclization of precursor azepane derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or toluene).

- Protection/deprotection strategies for the amino group, often employing benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups .

- Optimization parameters : Temperature (60–100°C), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling steps) are critical. For example, palladium-catalyzed carboxylation improves yield in stereoselective steps . Reaction progress should be monitored via TLC or HPLC to minimize side products .

Basic: Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities. For example, coupling constants in the azepane ring validate the 3-oxo configuration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns to rule out contaminants .

- HPLC with UV/Vis or MS detection : Quantifies purity (>95% threshold for research-grade material) and identifies byproducts .

Advanced: How can researchers resolve discrepancies in crystallographic data obtained for this compound?

Answer:

Discrepancies may arise from twinning, disorder, or incorrect space group assignment . To address this:

- Validate refinement parameters using programs like SHELXL, which robustly handles high-resolution data and twinning corrections .

- Cross-check with spectroscopic data : Ensure consistency between crystallographic bond lengths/angles and NMR/IR-derived structural features .

- Re-evaluate data collection : Verify crystal quality (e.g., mosaicity) and consider alternative datasets collected at varying temperatures to resolve disorder .

Advanced: What strategies are employed to analyze unexpected byproducts during synthesis?

Answer:

- Reaction quenching and isolation : Use preparative HPLC or column chromatography to isolate byproducts for structural elucidation .

- Mechanistic probing : Employ deuterated solvents or isotopically labeled reagents to track reaction pathways (e.g., identifying H-shifts in azepane ring formation) .

- Vibrational spectroscopy (IR/Raman) : Detect functional groups (e.g., carbonyl or amine stretches) in byproducts to infer their origin .

Advanced: How can computational modeling predict the compound's reactivity or interaction with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates transition states and activation energies for reactions (e.g., ring-opening of the azepane moiety under acidic conditions) .

- Molecular docking : Screens against protein databases (e.g., α-amylase or kinase targets) to predict binding affinities. For example, the 3-oxo group may form hydrogen bonds with catalytic residues .

- MD simulations : Assess stability of ligand-target complexes over time, identifying key interactions (e.g., hydrophobic contacts with the benzyl group) .

Advanced: What are the challenges in elucidating the compound's metabolic pathways in vitro?

Answer:

- Metabolite identification : Use LC-MS/MS with collision-induced dissociation (CID) to fragment and characterize phase I/II metabolites. Challenges include distinguishing isobaric metabolites (e.g., hydroxylation vs. demethylation products) .

- Enzyme kinetics : Incubate with liver microsomes and apply Michaelis-Menten models to estimate metabolic stability. The 5-methyl group may sterically hinder cytochrome P450 binding, requiring tailored kinetic assays .

- Radiolabeled analogs : Synthesize ¹⁴C-labeled versions to trace metabolic fate, though this demands specialized facilities .

Advanced: How should researchers address contradictions between theoretical and experimental data in mechanistic studies?

Answer:

- Re-examine computational assumptions : Ensure DFT models include solvent effects (e.g., implicit/explicit solvation) and entropy corrections, which may alter predicted reaction barriers .

- Isotope effect studies : Compare kinetic isotope effects (KIEs) with computed values to validate proposed mechanisms (e.g., proton transfer steps in azepane ring formation) .

- Multivariate analysis : Apply statistical tools (e.g., PCA) to correlate experimental outcomes (yield, selectivity) with reaction variables (temperature, catalyst loading) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential volatility of benzyl derivatives.

- Waste disposal : Quench reactive intermediates (e.g., azepane precursors) with aqueous NH₄Cl before disposal in designated organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.